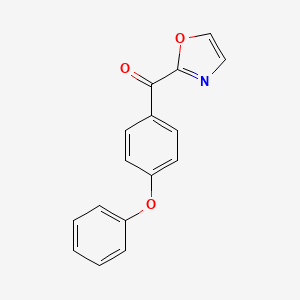

2-(4-Phenoxybenzoyl)oxazole

描述

Structure

2D Structure

属性

IUPAC Name |

1,3-oxazol-2-yl-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15(16-17-10-11-19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETVYQYNYUPHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=NC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642087 | |

| Record name | (1,3-Oxazol-2-yl)(4-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-95-0 | |

| Record name | 2-Oxazolyl(4-phenoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)(4-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Phenoxybenzoyl Oxazole and Analogous Derivatives

Strategic Approaches to Oxazole (B20620) Ring Formation

The formation of the oxazole core is the foundational step in the synthesis of the target compound and its derivatives. Several classical and modern methods have been established, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. ijpsonline.comijpsonline.com

The Robinson-Gabriel synthesis, first described in 1909 and 1910, is a cornerstone reaction for the formation of oxazoles. ijpsonline.comwikipedia.org The classical approach involves the intramolecular cyclodehydration of 2-acylamino-ketones to yield the corresponding oxazole. wikipedia.orgpharmaguideline.com The reaction is typically catalyzed by strong acids, with early examples using agents like sulfuric acid, phosphorus pentachloride, or phosphoryl chloride, which often resulted in low yields. ijpsonline.com

Modern advancements have significantly improved the efficiency and scope of this reaction. The use of polyphosphoric acid (PPA) was an early improvement that led to better yields of 50-60%. ijpsonline.com Contemporary methodologies often employ milder and more efficient cyclodehydrating agents. For instance, a combination of trifluoroacetic anhydride (B1165640) in an ethereal solvent has been utilized in solid-phase synthesis variations. wikipedia.org

A notable extension of the Robinson-Gabriel method, developed by Wipf and Miller, allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. This pathway involves the side-chain oxidation of β-keto amides using the Dess-Martin periodinane, followed by cyclodehydration of the intermediate with a reagent system of triphenylphosphine, iodine, and triethylamine. wikipedia.orgchempedia.info Another innovative one-pot approach combines a Friedel-Crafts reaction with the Robinson-Gabriel synthesis, using aluminum chloride as the Lewis acid and trifluoromethanesulfonic acid as the cyclodehydrating agent to generate diverse oxazoles from a general oxazolone (B7731731) template. wikipedia.org

Table 1: Modern Cyclodehydrating Agents in Robinson-Gabriel Synthesis

| Cyclodehydrating Agent/System | Substrate Type | Key Features | Reference |

| Polyphosphoric Acid (PPA) | 2-Acylamino-ketones | Improved yields (50-60%) over classical agents. | ijpsonline.com |

| Trifluoroacetic Anhydride | Solid-phase linked 2-acylamido-ketones | Suitable for solid-phase synthesis applications. | wikipedia.org |

| PPh₃ / I₂ / Et₃N | β-Keto amides | Mild conditions, versatile extension from amino acids. | wikipedia.orgchempedia.info |

| AlCl₃ / CF₃SO₃H | Oxazolone templates | One-pot, diversity-oriented synthesis. | wikipedia.org |

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction traditionally involves the condensation of an aromatic cyanohydrin with an aromatic aldehyde in the presence of anhydrous hydrochloric acid in dry ether. ijpsonline.comijpsonline.comwikipedia.org This dehydration reaction proceeds under relatively mild conditions. ijpsonline.com

Recent reconsiderations of the Fischer synthesis have also led to methods for producing 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, expanding the scope beyond the traditional diaryloxazole products. wikipedia.org

The Van Leusen oxazole synthesis, introduced in 1972, is a highly versatile and widely used method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govijpsonline.comnih.gov The reaction proceeds via a [3+2] cycloaddition under basic conditions, where TosMIC acts as a "3-atom synthon". nih.gov The process involves the deprotonation of TosMIC, addition to an aldehyde to form an oxazoline (B21484) intermediate, and subsequent elimination of toluenesulfinic acid (TosH) to yield the 5-substituted oxazole. ijpsonline.comnih.gov

The utility of the Van Leusen reaction has been expanded through numerous modifications. One-pot procedures have been developed to synthesize 4,5-disubstituted oxazoles by incorporating aliphatic halides into the reaction mixture with TosMIC and an aldehyde. nih.gov The use of ionic liquids as a recyclable solvent has also been shown to be effective, providing high yields and allowing for the reuse of the solvent over multiple runs. nih.govorganic-chemistry.org

Further enhancements include the use of microwave assistance, which can significantly shorten reaction times and improve yields. nih.gov For instance, a microwave-assisted cycloaddition of TosMIC with aldehydes or imines has been reported to be a high-yield, efficient, and broad-scope method. nih.gov Pressure reactors have also been employed to accelerate the Van Leusen reaction, reducing reaction times from hours to just 20 minutes while achieving moderate to good yields. sciforum.net These modifications make the Van Leusen synthesis a powerful tool for creating a diverse range of oxazole derivatives. nih.govnih.gov

The Bredereck reaction provides a straightforward route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.comijpsonline.comijpsonline.com This method is recognized as an efficient and clean process for oxazole synthesis. ijpsonline.com A significant improvement to this method involves the use of α-hydroxyketones as starting materials in place of α-haloketones, offering a potentially more benign pathway. ijpsonline.comijpsonline.com

Contemporary applications continue to leverage the fundamental principles of the Bredereck reaction. Although less detailed in recent high-impact literature compared to other named reactions, its utility in forming specific substitution patterns on the oxazole ring remains relevant in synthetic planning. tandfonline.com

Transition Metal-Catalyzed Coupling Reactions for Advanced Derivatization

Once the oxazole core is formed, transition metal-catalyzed cross-coupling reactions offer powerful and precise tools for further derivatization, enabling the introduction of various substituents at specific positions on the ring. mdpi.commdpi.com

Palladium-catalyzed direct C-H arylation has emerged as a highly effective strategy for modifying the oxazole nucleus, avoiding the need for pre-functionalized starting materials like organometallics. nih.govacs.org This approach allows for the formation of C-C bonds directly on the heterocycle. A key challenge and area of innovation in this field is controlling the regioselectivity of the arylation, particularly between the C2 and C5 positions of the oxazole ring. organic-chemistry.orgnih.govacs.org

Research has demonstrated that the regioselectivity of direct arylation on the oxazole ring can be finely tuned by carefully selecting the ligand, solvent, and base. nih.govacs.org

C5-Arylation: Arylation at the C5 position is generally favored when using phosphine (B1218219) ligands such as RuPhos in polar solvents. nih.govacs.org The mechanism is thought to involve a concerted metalation-deprotonation (CMD) pathway. acs.org

C2-Arylation: Conversely, arylation at the C2 position is preferred in nonpolar solvents with phosphine ligands like tri-tert-butylphosphine (B79228) (t-Bu₃P). nih.govacs.org This selectivity can achieve ratios greater than 100:1 for C2 arylation. acs.org The C2-arylation likely proceeds through a different mechanism where a strong base generates a potassium oxazole species that attacks the ArPdX complex. acs.org

These palladium-catalyzed methods are compatible with a wide range of coupling partners, including aryl and heteroaryl bromides, chlorides, and triflates, making them broadly applicable for the synthesis of complex, biologically active molecules. nih.govacs.org Other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been employed in a stepwise fashion with methods like the Van Leusen synthesis to create complex oxazole derivatives. nih.gov

Table 2: Regioselective Palladium-Catalyzed Direct Arylation of Oxazole

| Position | Arylating Agent | Catalyst/Ligand | Solvent | Base | Key Features | Reference |

| C5 | Aryl Bromides/Chlorides/Triflates | Pd(OAc)₂ / RuPhos | Polar (e.g., DMA) | K₂CO₃, PivOH | High C5 selectivity. | nih.govacs.org |

| C2 | Aryl Bromides/Chlorides/Triflates | Pd(OAc)₂ / t-Bu₃P or RuPhos | Nonpolar (e.g., Toluene) | Cs₂CO₃ | High C2 selectivity (>100:1). | nih.govacs.org |

| C2 | Aryltrimethylammonium Triflates | Pd(OAc)₂ / PCy₃·HBF₄ | DMF | NaOtBu | C-H/C-N cleavage for C2 arylation. | researchgate.net |

Copper-Mediated Oxazole Functionalization

Copper catalysis has emerged as a powerful and cost-effective tool for the synthesis of polysubstituted oxazoles. nih.gov These methods offer a versatile approach to forging the crucial carbon-carbon bond between the oxazole C2 position and the 4-phenoxybenzoyl moiety.

One prominent strategy involves the copper-catalyzed intramolecular cyclization of functionalized enamides. nih.gov For instance, β-(methylthio)enamides, derived from the ring-opening of oxazolone precursors, can undergo efficient cyclization in the presence of a copper catalyst to yield 2-phenyl-4,5-substituted oxazoles. nih.gov This methodology could be adapted to introduce the 4-phenoxyphenyl group.

Another powerful approach is the copper-catalyzed tandem oxidative cyclization. nih.gov This allows for the construction of the oxazole ring from readily available starting materials under mild conditions. nih.gov For example, a one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles (structurally related to oxazoles) has been achieved from hydrazides and arylacetic acids via a copper-catalyzed dual oxidation process under an oxygen atmosphere. nih.gov This reaction proceeds through oxidative decarboxylation followed by the oxidative functionalization of an imine C–H bond, showcasing a pathway that avoids expensive ligands. nih.gov Similarly, copper(II) triflate has been used to catalyze the reaction between α-diazoketones and substituted amides to produce 2,4-disubstituted oxazoles with good yields. ijpsonline.com

Direct C-H functionalization represents a highly attractive and atom-economical strategy. Copper-catalyzed systems can facilitate the direct acylation of the oxazole C2-H bond with a suitable 4-phenoxybenzoyl electrophile, such as an acid chloride or anhydride. While direct examples for 2-(4-phenoxybenzoyl)oxazole are not prevalent in initial findings, analogous copper-catalyzed condensations, such as those between 2-aminobenzenethiols and nitriles to form benzothiazoles, highlight the capability of copper to facilitate such cyclization and condensation reactions under mild conditions. organic-chemistry.org

Nickel-Catalyzed Methodologies for Oxazole Construction

Nickel catalysis provides a complementary and sometimes superior alternative to copper and palladium for constructing C-C and C-heteroatom bonds in heterocyclic synthesis. nih.govrsc.org Nickel catalysts are particularly effective for cross-coupling reactions involving less reactive electrophiles and for activating challenging C-H and C-S bonds. nih.govnih.gov

A key strategy is the nickel-catalyzed direct C-H arylation or acylation of the oxazole ring. nih.gov This approach avoids the pre-functionalization of the oxazole starting material. Research has demonstrated the nickel-catalyzed C-H arylation of oxazoles with various phenolic electrophiles (like pivalates, tosylates, and carbamates), which are often more accessible and environmentally benign than aryl halides. nih.gov This methodology could be directly applied to couple a 4-phenoxyphenyl electrophile to the C2 position of an oxazole.

Another innovative route is the nickel-catalyzed cross-coupling of organozinc reagents with functionalized oxazoles. For example, 2-methylthio-oxazole can be coupled with various organozinc reagents to create 2-substituted oxazoles, demonstrating a nickel-catalyzed C-S activation pathway. nih.gov This method offers a highly complementary approach to traditional cyclodehydration strategies. nih.gov

Furthermore, nickel catalysts have been successfully employed for the direct C-H alkynylation of azoles with alkynyl bromides. acs.org This highlights nickel's ability to functionalize the azole core and could potentially be extended to acylation reactions. In some cases, the addition of a copper(I) co-catalyst can dramatically accelerate these transformations. acs.org

Green Chemistry Paradigms in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. These paradigms focus on reducing waste, minimizing energy consumption, and using less hazardous substances.

Microwave-Assisted Synthesis and its Mechanistic Advantages

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. wjarr.comeurekaselect.com For the synthesis of oxazoles, microwave irradiation can drastically reduce reaction times from hours to minutes while often improving product yields. beilstein-journals.orgarkat-usa.org

The primary mechanistic advantage of microwave heating is its efficiency. Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating that can minimize the formation of side products. eurekaselect.com This technique has been successfully applied to various oxazole syntheses, including the van Leusen reaction and multicomponent reactions. ijpsonline.comnih.gov For example, a microwave-assisted [3+2] cycloaddition of aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in isopropanol (B130326) provides an efficient route to 5-substituted oxazoles in excellent yields (up to 96%) within minutes. nih.govacs.org This method is notable for its use of an inexpensive catalyst (potassium phosphate) and a greener solvent. nih.govacs.org

| Reaction | Method | Time | Yield | Reference |

| Synthesis of phenanthrene-fused acridinones | Conventional | 3 hours | 60% | beilstein-journals.org |

| Synthesis of phenanthrene-fused acridinones | Microwave | 20 minutes | 91% | beilstein-journals.org |

| Synthesis of tetra-substituted pyrroles | Conventional | 3 hours | 87% | beilstein-journals.org |

| Synthesis of tetra-substituted pyrroles | Microwave | 4-6 minutes | 95% | beilstein-journals.org |

| Synthesis of 5-phenyl oxazole | Microwave | 8 minutes | 96% | nih.govacs.org |

This table provides an interactive comparison of reaction efficiency between conventional heating and microwave-assisted synthesis for related heterocyclic compounds.

Ultrasound-Promoted Oxazole Synthesis

The use of ultrasound irradiation (sonochemistry) is another effective green chemistry tool for promoting organic reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions.

Ultrasound-assisted synthesis has been employed for the one-pot, three-component synthesis of isoxazolines (related five-membered heterocycles), resulting in good to excellent yields and significantly shorter reaction times compared to silent reactions. nih.gov Similarly, the domino reaction of benzoin (B196080) and substituted benzylamine (B48309) to form 2,4,5-trisubstituted oxazoles has been successfully performed under ultrasound irradiation, leveraging its advantages over conventional methods to produce excellent yields. ijpsonline.com This technique often allows reactions to proceed at lower bulk temperatures and can reduce the need for harsh reagents. nih.govresearchgate.net

Application of Ionic Liquids and Deep Eutectic Solvents in Oxazole Chemistry

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of "green solvents" that are gaining traction in heterocyclic synthesis due to their unique properties, such as low vapor pressure, thermal stability, and recyclability. researchgate.netmdpi.com

Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), have been used as recyclable solvents for the one-pot van Leusen synthesis of 4,5-disubstituted oxazoles. ijpsonline.comorganic-chemistry.org In this process, the ionic liquid can be recovered and reused multiple times without a significant drop in product yield, making the process more sustainable. organic-chemistry.org

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors (often derived from natural and renewable sources like choline (B1196258) chloride, urea, and glycerol), offer an even more environmentally friendly and cost-effective alternative. researchgate.netmdpi.comresearchgate.net They have been successfully used as both the solvent and catalyst for various organic reactions. mdpi.com For the synthesis of oxazole derivatives from phenacyl bromides and amides, a DES composed of mannose and dimethylurea provided the highest yield (93%). researchgate.net These solvents operate through a strong network of hydrogen bonds that can stabilize reagents and intermediates, thereby catalyzing the reaction. mdpi.com

| DES Components (Hydrogen Bond Acceptor/Donor) | Molar Ratio | Application | Reference |

| Choline chloride / Glycerol | 1:2 | General heterocyclic synthesis | researchgate.net |

| Choline chloride / Urea | 1:2 | Synthesis of 2-pyrazolines | mdpi.com |

| Mannose / Dimethylurea | 3:7 | Synthesis of oxazoles | researchgate.net |

| Choline chloride / Propylene glycol | 1:3 | Synthesis of benzimidazole (B57391) derivatives | nih.gov |

| Copper acetate (B1210297) / Choline chloride / Glycerol / L-arginine | - | Quaternary DES for triazole synthesis | nih.gov |

This interactive table summarizes various deep eutectic solvent systems used in the synthesis of heterocyclic compounds.

Biocatalytic and Flow Chemistry Approaches for Oxazole Production

Biocatalysis and continuous flow chemistry represent the cutting edge of efficient and sustainable chemical manufacturing.

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. While specific enzymes for this compound are not yet detailed, related research shows promise. For instance, Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, has been used to efficiently catalyze a multicomponent process for synthesizing 1,3,4-oxadiazole (B1194373) thioether derivatives, achieving yields up to 94%. rsc.org The development of new enzymes or the engineering of existing ones could provide a highly sustainable route for producing oxazole-containing compounds.

Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability. nih.gov The synthesis of active pharmaceutical ingredients, including various heterocyclic libraries, has been successfully demonstrated in continuous flow reactors. nih.gov A multi-step flow synthesis can be designed to produce this compound, minimizing manual handling and enabling on-demand production, which aligns perfectly with the goals of modern, efficient chemical manufacturing. nih.gov

Table of Mentioned Chemical Compounds

| Chemical Name | Formula/Abbreviation |

| This compound | C16H11NO3 |

| 4-Phenoxybenzoyl chloride | C13H9ClO2 |

| p-Toluenesulfonylmethyl isocyanide | TosMIC |

| 1-Butyl-3-methylimidazolium bromide | [bmim]Br |

| Choline chloride | C5H14ClNO |

| Glycerol | C3H8O3 |

| Urea | CH4N2O |

| Mannose | C6H12O6 |

| Dimethylurea | C3H8N2O |

| Copper(II) triflate | Cu(OTf)2 |

| Novozym 435 | Immobilized Lipase B |

| Benzoin | C14H12O2 |

| Phenacyl bromide | C8H7BrO |

Regioselective Introduction of Substituents on the Oxazole Core

The ability to selectively introduce functional groups at specific positions on the oxazole ring is crucial for creating a library of derivatives with tailored properties. The oxazole ring has three carbon atoms (C2, C4, and C5) available for substitution, and their reactivity towards functionalization can be modulated by the existing substituents and the choice of synthetic methodology.

The functionalization of a pre-formed oxazole ring, such as one bearing a 4-phenoxybenzoyl group at the C2 position, requires methods that can selectively target the C4 and C5 positions.

C-5 Functionalization:

One of the most common methods for introducing substituents at the C5 position of an oxazole ring is through the Van Leusen reaction . While this is a method for forming the oxazole ring itself, it inherently provides a route to 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). To create a 5-substituted analog of this compound, one could envision a multi-step synthesis where a 5-substituted oxazole is first formed via the Van Leusen reaction, followed by acylation at the C2 position.

For direct functionalization of a pre-existing oxazole, metalation has proven to be a powerful tool. The regioselectivity of metalation on the oxazole ring can be influenced by the choice of base and the substituents already present. For instance, the use of sterically hindered lithium amide bases can lead to deprotonation at the C5 position, creating a nucleophilic center that can react with various electrophiles.

C-4 Functionalization:

Targeting the C4 position can be more challenging. However, specific reaction conditions and reagents have been developed to achieve this. For example, the Van Leusen reaction can also be adapted to produce 4,5-disubstituted oxazoles by using substituted TosMIC derivatives and aldehydes in a one-pot fashion, often facilitated by ionic liquids. organic-chemistry.org

Simultaneous C-4 and C-5 Functionalization:

Several methods allow for the simultaneous introduction of substituents at both the C4 and C5 positions. Transition-metal-free heterocyclization of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide is a regioselective method for producing 2,4,5-trisubstituted oxazoles. nih.gov This approach could be adapted to synthesize derivatives of this compound by using a suitably functionalized diyne.

Another powerful technique is the copper(I)-catalyzed cycloaddition of acyl azides and terminal alkynes, which regioselectively yields 2,5-disubstituted oxazoles. nih.gov By choosing the appropriate acyl azide (B81097) (e.g., 4-phenoxybenzoyl azide) and a substituted alkyne, one could directly synthesize a C5-functionalized derivative.

The following table summarizes some regioselective functionalization methods applicable to the oxazole core.

| Position(s) | Method | Reagents | Notes |

| C-5 | Van Leusen Reaction | Aldehyde, TosMIC | Forms the oxazole ring with C5 substitution. |

| C-4, C-5 | Modified Van Leusen | Substituted TosMIC, Aldehyde, Ionic Liquid | One-pot synthesis of 4,5-disubstituted oxazoles. organic-chemistry.org |

| C-2, C-5 | Copper(I)-Catalyzed Cycloaddition | Acyl azide, Terminal alkyne | Regioselective formation of 2,5-disubstituted oxazoles. nih.gov |

| C-2, C-4, C-5 | Heterocyclization | 1,3-Diyne, N,O-bis(trimethylsilyl)acetamide | Transition-metal-free synthesis of trisubstituted oxazoles. nih.gov |

| C-2, C-4, C-5 | Gold-Catalyzed Cycloaddition | N-nucleophilic 1,3-N,O-dipole equivalent, Unsymmetrical internal alkyne | Highly regioselective synthesis of trisubstituted oxazoles. rsc.org |

One-pot syntheses are highly desirable as they reduce the number of reaction and purification steps, leading to increased efficiency and sustainability. Several one-pot methodologies have been developed for the synthesis of multi-substituted oxazoles, which could be applied to generate derivatives of this compound.

A notable example is the improved one-pot Van Leusen oxazole synthesis carried out in ionic liquids. This method allows for the reaction of tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes to produce 4,5-disubstituted oxazoles in high yields. organic-chemistry.org The use of ionic liquids not only facilitates the reaction but also allows for the recycling of the solvent. To synthesize a derivative of this compound, one could potentially use 4-phenoxybenzaldehyde (B127426) as the aldehyde component in this reaction, followed by functionalization at the C2 position, or explore a four-component reaction.

Another elegant one-pot approach involves the reaction of hydrazide molecules with substituted acids in the presence of phosphorus oxychloride (POCl₃). This method has been used to synthesize a variety of 2,5-disubstituted 1,3,4-oxadiazoles, a related class of heterocycles, with excellent yields and short reaction times. nih.gov Adapting such a strategy to oxazole synthesis could provide a direct route to 2,5-disubstituted oxazoles. For instance, reacting 4-phenoxybenzohydrazide with a suitable carboxylic acid derivative under cyclizing conditions could be a potential pathway.

The following table outlines key features of some one-pot synthetic sequences for substituted oxazoles.

| Methodology | Key Reactants | Key Features | Potential Application for this compound Analogs |

| Modified Van Leusen Synthesis | TosMIC, Aliphatic halide, Aldehyde | Use of recyclable ionic liquids; high yields for 4,5-disubstituted oxazoles. organic-chemistry.org | Use of 4-phenoxybenzaldehyde to introduce the desired benzoyl precursor at C5, followed by C2 functionalization. |

| Copper(I)-Catalyzed Cycloaddition | Acyl azide, Terminal alkyne | Regioselective formation of 2,5-disubstituted oxazoles. nih.gov | Direct synthesis using 4-phenoxybenzoyl azide and a substituted alkyne. |

| Transition-Metal-Free Heterocyclization | 1,3-Diyne, N,O-bis(trimethylsilyl)acetamide | Avoids transition metals; provides 2,4,5-trisubstituted oxazoles. nih.gov | Synthesis from a diyne precursor bearing the 4-phenoxyphenyl moiety. |

| POCl₃-Mediated Cyclization | Hydrazide, Carboxylic acid | Efficient for 2,5-disubstituted 1,3,4-oxadiazoles; adaptable for oxazoles. nih.gov | Reaction of 4-phenoxybenzohydrazide with a suitable acid. |

Mechanistic Investigations of 2 4 Phenoxybenzoyl Oxazole Reactivity

Elucidation of Reaction Pathways and Intermediate Species

The presence of the strongly electron-withdrawing 4-phenoxybenzoyl group at the C2 position fundamentally dictates the reactivity of the oxazole (B20620) ring. This section explores the mechanistic details of key transformations involving this substituted oxazole.

Mechanistic Aspects of Cycloaddition Reactions Involving Oxazoles

Oxazoles can participate as the 4π component in Diels-Alder reactions. However, the reactivity and the nature of the cycloaddition are highly dependent on the electronic nature of the substituents on the oxazole ring. For oxazoles bearing electron-withdrawing groups, such as the 4-phenoxybenzoyl group, the reaction typically proceeds via an inverse-electron-demand Diels-Alder (IEDDA) mechanism. In this type of reaction, the electron-deficient oxazole acts as the diene and reacts with an electron-rich dienophile.

The reaction is often facilitated by the addition of a Brønsted or Lewis acid to the oxazole nitrogen atom. nih.govacs.orgscilit.comacs.org This coordination enhances the electron-deficient character of the oxazole ring, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and thereby decreasing the HOMO(dienophile)-LUMO(diene) energy gap. nih.gov This results in a stabilization of the transition state, a lower activation barrier, and an increase in the exothermicity of the reaction. nih.govacs.orgacs.org The initial cycloaddition product is a bicyclic intermediate containing an oxygen bridge, which can then undergo further transformations, often leading to the formation of substituted pyridines. pharmaguideline.com

The general mechanism for the IEDDA reaction of an electron-deficient oxazole is depicted below:

Step 1: Activation of the oxazole. A Lewis or Brønsted acid coordinates to the nitrogen atom of the oxazole ring, further decreasing its electron density.

Step 2: Cycloaddition. The activated, electron-deficient oxazole reacts with an electron-rich alkene (dienophile) in a concerted [4+2] cycloaddition to form a bicyclic endoperoxide intermediate.

Step 3: Rearrangement. The unstable bicyclic adduct undergoes a retro-Diels-Alder type reaction or other rearrangements, often with the elimination of a small molecule, to yield a stable aromatic product, such as a pyridine (B92270) derivative.

Oxidative Transformations and Singlet Oxygen Reactivity Studies

The oxidation of oxazoles, particularly with singlet oxygen (¹O₂), has been a subject of detailed mechanistic study. The reaction is a photooxidation process where the oxazole ring is susceptible to attack by the electrophilic singlet oxygen. The presence of an electron-withdrawing group, such as the 4-phenoxybenzoyl group, is expected to decrease the rate of this reaction. nih.govacs.orgacs.org This is because the electron-withdrawing nature of the substituent reduces the electron density of the oxazole ring, making it less reactive towards the electrophilic singlet oxygen. acs.org

Studies on model peptidic oxazoles have shown that a carboxamide substituent, which is also electron-withdrawing, leads to a slower photooxidation under environmental conditions. nih.govacs.org The proposed mechanism for the reaction of oxazoles with singlet oxygen involves a [4+2] cycloaddition across the C2 and C5 positions of the oxazole ring to form an unstable bicyclic endoperoxide intermediate. nih.gov This intermediate then undergoes a series of rearrangements to yield various products, often leading to ring-opened triamides. nih.gov

The stability of the oxazole ring in 2-(4-phenoxybenzoyl)oxazole towards singlet oxygen is therefore predicted to be higher than that of unsubstituted or electron-rich oxazoles.

Radical Processes in Oxazole Ring Systems

The involvement of oxazole ring systems in radical reactions has also been investigated. One notable example is the radical C-H arylation of oxazoles. Research in this area has indicated that electron-deficient oxazoles generally exhibit higher reactivity in these transformations. acs.org This suggests that the this compound would be a suitable substrate for such radical arylation reactions.

The increased reactivity of electron-deficient oxazoles in these processes can be attributed to the stabilization of the intermediate radical species formed upon addition of the aryl radical to the oxazole ring. The electron-withdrawing group helps to delocalize the unpaired electron, thus lowering the energy of the transition state and accelerating the reaction.

Kinetic and Thermodynamic Analyses of Oxazole Reactivity

Kinetic and thermodynamic data provide quantitative insights into the reactivity of oxazoles. For the reaction of oxazoles with singlet oxygen, studies have shown a clear correlation between the electronic nature of the substituents and the reaction rate.

| Reactant | Substituent(s) | Bimolecular Rate Constant (k) with ¹O₂ (M⁻¹s⁻¹) | Reference |

| 2-Methyloxazole | Electron-donating (methyl) | 6 times higher than carboxamide-substituted analogue | acs.org |

| N-Isopropyl-2-methyloxazole-4-carboxamide | Electron-withdrawing (carboxamide) | Slower reaction rate | acs.org |

| 4-Methyl-2,5-diphenyloxazole | Phenyl and methyl substituents | 1.14 x 10⁶ | nih.gov |

| Unsubstituted Oxazole | None | 0.94 x 10⁶ | nih.gov |

Interactive Data Table: You can filter and sort the data in the table above.

These data clearly demonstrate that electron-withdrawing groups decrease the rate of photooxidation with singlet oxygen. acs.orgnih.gov Therefore, it can be inferred that this compound would exhibit a relatively slow rate of reaction with singlet oxygen.

Thermodynamic analyses, primarily from computational studies, of the Diels-Alder reactions of electron-deficient oxazoles indicate that the inverse-electron-demand pathway is generally exothermic. acs.orgresearchgate.net The activation energy for the reaction of a neutral oxazole is significantly higher than that of an oxazolium cation, which is formed by protonation or coordination with a Lewis acid. acs.org This highlights the thermodynamic favorability of the IEDDA reaction for activated electron-deficient oxazoles.

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of oxazole reactions. These methods allow for the calculation of molecular orbital energies, transition state structures, and reaction energy profiles, providing a detailed understanding of reactivity.

For the Diels-Alder reaction of oxazoles, DFT calculations have been employed to analyze the HOMO-LUMO energy gaps between the oxazole (diene) and the dienophile. nih.govacs.orgresearchgate.net In the case of electron-deficient oxazoles, these calculations confirm that the IEDDA pathway is favored, with a smaller energy gap between the dienophile's HOMO and the oxazole's LUMO. nih.gov Computational studies have also quantified the effect of Lewis and Brønsted acid catalysis, showing a significant lowering of the activation barrier upon coordination to the oxazole nitrogen. nih.govacs.org

In the context of singlet oxygen oxidation, DFT calculations have been used to model the reaction pathway, including the initial [4+2] cycloaddition and the subsequent rearrangements of the endoperoxide intermediate. nih.gov These studies support the proposed mechanisms and help to rationalize the observed product distributions. Furthermore, computational methods have been used to correlate the electronic properties of substituted oxazoles, such as their ionization potentials, with their reactivity towards singlet oxygen. acs.org

Computational Chemistry and in Silico Studies of 2 4 Phenoxybenzoyl Oxazole

Molecular Modeling and Simulation Techniques

Simulation techniques, such as molecular dynamics (MD), build upon these static models to simulate the movement of atoms and molecules over time. An MD simulation of 2-(4-Phenoxybenzoyl)oxazole would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and calculating the forces between atoms to predict their motion. This provides insights into the compound's flexibility, conformational preferences, and potential interactions with solvent molecules. While no specific MD simulations for this compound have been published, studies on other heterocyclic compounds, such as imidazolo-triazole hydroxamic acid derivatives, have utilized MD simulations to assess the stability of ligand-receptor complexes. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built by identifying mathematical relationships between molecular descriptors (numerical representations of a molecule's properties) and an observed activity or property.

QSPR models, on the other hand, can predict various physicochemical properties such as solubility, boiling point, and lipophilicity. These properties are crucial for understanding a compound's pharmacokinetic profile. For example, a study on poly(2-oxazoline)s reported on structure-uptake relationships, demonstrating how the polymer structure influences cellular uptake. mdpi.com

A hypothetical QSAR/QSPR study on a series of phenoxybenzoyl oxazole (B20620) analogs could involve the calculation of various molecular descriptors, as illustrated in the table below.

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule, influencing its fit into a binding site. |

| Hydrophobic | LogP, Water solubility | Indicates the molecule's affinity for lipid versus aqueous environments, affecting membrane permeability and distribution. |

| Topological | Connectivity indices, Shape indices | Encodes information about the atom connectivity and branching of the molecule. |

By developing a mathematical model that links these descriptors to a specific biological activity, researchers can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to a biological target, typically a protein or nucleic acid.

The process involves placing the 3D structure of the ligand into the binding site of the target receptor and evaluating the binding energy for different conformations and orientations. This allows for the identification of the most likely binding pose and an estimation of the binding affinity. While no specific molecular docking studies for this compound have been published, numerous studies on related oxazole derivatives illustrate the application of this technique. For example, molecular docking was used to study the interaction of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis. nih.gov In another study, docking simulations of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives with Staphylococcus aureus Sortase A revealed that the benzoxazole (B165842) core resides in a hydrophobic pocket of the enzyme. researchgate.net

Molecular dynamics (MD) simulations can be used to refine the results of molecular docking. By simulating the dynamic behavior of the ligand-receptor complex over time, MD can provide insights into the stability of the predicted binding pose and the nature of the intermolecular interactions. A study on novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives, which share a phenoxyphenyl moiety with the compound of interest, utilized molecular dynamics simulations to show that a particularly active compound could bind to the active site of class II histone deacetylase (HDAC). mdpi.com

The general workflow for predicting target interactions using these methods is as follows:

Obtain the 3D structures of the ligand (this compound) and the potential biological target.

Perform molecular docking to predict the most favorable binding pose and estimate the binding affinity.

Run MD simulations on the top-ranked docked complex to assess its stability and analyze the detailed interactions over time.

These simulations can reveal key amino acid residues involved in the binding, which can then be targeted for modification to improve the compound's activity.

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) and ab initio calculations are quantum mechanical methods used to investigate the electronic structure and properties of molecules from first principles, without the need for empirical parameters. These methods provide detailed information about the distribution of electrons within a molecule, which is fundamental to its chemical reactivity and physical properties.

For this compound, DFT calculations could be used to determine a variety of electronic properties, including:

Optimized molecular geometry: Predicting the most stable 3D arrangement of the atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting how the molecule will interact with other molecules.

Vibrational frequencies: These can be calculated and compared with experimental infrared (IR) and Raman spectra to validate the computed structure.

A hypothetical DFT study of this compound would provide the following types of data:

| Property | Description | Predicted Information |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. |

| Mulliken Charges | Distribution of partial charges on individual atoms | Provides a detailed picture of the charge distribution within the molecule. |

These calculated properties are invaluable for understanding the intrinsic electronic nature of this compound and predicting its behavior in chemical reactions and biological systems.

AI/Machine Learning Integration for Oxazole Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid analysis of vast chemical datasets and the generation of novel molecular structures with desired properties. These technologies can be integrated into various stages of the computational chemistry workflow for the design and optimization of compounds like this compound.

One of the key applications of AI/ML is in the development of predictive models. For instance, machine learning algorithms can be trained on large datasets of compounds with known biological activities to build models that can predict the activity of new, untested molecules. A study on antifungal oxazole derivatives utilized an artificial neural network (ANN) to model the relationship between pharmacokinetic parameters and antifungal activity, achieving a high correlation between predicted and experimental values. researchgate.net

Generative AI models represent another exciting frontier. These models can learn the underlying patterns in a set of known bioactive molecules and then generate entirely new chemical structures that are predicted to have similar or improved properties. This de novo design approach has the potential to explore vast regions of chemical space and identify novel scaffolds. nih.gov Researchers have successfully used generative AI to design new drug-like compounds with specific activities, demonstrating the power of these methods in medicinal chemistry. nih.gov

For the optimization of oxazole compounds, AI/ML can be employed in several ways:

Lead Optimization: ML models can predict how modifications to the structure of a lead compound, such as this compound, will affect its activity, selectivity, and pharmacokinetic properties. This allows for a more focused and efficient optimization process.

Synthesis Prediction: AI tools can assist in planning the synthesis of novel compounds by predicting viable reaction pathways and optimizing reaction conditions.

Toxicity Prediction: ML models trained on toxicological data can be used to flag potential liabilities early in the drug discovery process, reducing the risk of late-stage failures.

The integration of AI and ML with traditional computational chemistry methods holds immense promise for accelerating the discovery and development of new oxazole-based therapeutic agents.

Molecular Mechanisms of Biological Activity for 2 4 Phenoxybenzoyl Oxazole and Its Derivatives

Ligand-Target Interactions at the Molecular Level

The specific chemical structure of oxazole (B20620) derivatives allows them to bind to and modulate the function of various biological macromolecules, including enzymes and receptors. The nature of the substituents on the oxazole and associated phenyl rings plays a critical role in determining the target specificity and potency of these compounds.

Derivatives of the core oxazole structure have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis.

Acetyl-CoA Carboxylase (ACC) Inhibition: A series of 4-phenoxy-phenyl isoxazoles, which are structurally related to 2-(4-phenoxybenzoyl)oxazole, have been identified as novel inhibitors of acetyl-CoA carboxylase (ACC). nih.gov ACC is a critical enzyme in the de novo fatty acid synthesis pathway, which is often upregulated in cancer cells. The derivative known as compound 6g (a 4-phenoxy-phenyl isoxazole) showed potent inhibitory activity against the hACC1 isoform with an IC₅₀ value of 99.8 nM. nih.gov Molecular docking studies suggest that these compounds bind to the carboxyltransferase (CT) domain of ACC, with compound 6g forming three hydrogen bonds with the enzyme's active site. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: The 2-(2-arylphenyl)benzoxazole scaffold has been recognized as a novel and selective ligand for the enzyme cyclooxygenase-2 (COX-2). nih.gov COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Certain derivatives, such as compounds 3g , 3n , and 3o , were found to selectively inhibit COX-2 over COX-1. nih.gov This selective inhibition is a desirable trait for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Tyrosinase Inhibition: Derivatives featuring a 2-phenylbenzoxazole (B188899) scaffold have demonstrated significant inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Compounds with a 2,4-dihydroxyphenyl ring, such as compound 3 , compound 8 , and compound 13 , were particularly potent, with IC₅₀ values of 0.51 µM, 2.22 µM, and 3.50 µM, respectively. nih.gov The hydroxyl groups on the phenyl ring are crucial for this inhibitory action. nih.gov

Other Enzyme Inhibition: Benzoxazole-based hybrids have also shown inhibitory activity against other significant enzymes. For instance, compound 7a demonstrated inhibition of the epidermal growth factor receptor (EGFR) comparable to the drug erlotinib, while compound 8e was a more potent inhibitor of aromatase (ARO) than letrozole. nih.gov Additionally, some 1,2,4-oxadiazole (B8745197) derivatives have been identified as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases. nih.gov

Table 1: Enzyme Inhibition by Oxazole Derivatives

| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| 4-Phenoxy-phenyl isoxazole (B147169) (6g ) | Acetyl-CoA Carboxylase 1 (hACC1) | 99.8 nM | nih.gov |

| 2-(2-Arylphenyl)benzoxazole (3n , 3o ) | Cyclooxygenase-2 (COX-2) | Selective Inhibition | nih.gov |

| 6-Methyl-2-(2,4-dihydroxyphenyl)benzoxazole (3 ) | Mushroom Tyrosinase | 0.51 µM | nih.gov |

| Benzoxazole-1,3,4-oxadiazole hybrid (7a ) | Epidermal Growth Factor Receptor (EGFR) | Comparable to erlotinib | nih.gov |

| Benzoxazole-1,2,4-triazole hybrid (8e ) | Aromatase (ARO) | More potent than letrozole | nih.gov |

| 1,2,4-Oxadiazole derivative (6n ) | Butyrylcholinesterase (BuChE) | 5.07 µM | nih.gov |

The interaction of oxazole derivatives is not limited to enzyme inhibition. These compounds can also bind to and modulate various cellular receptors and channels.

Aquaporin-4 (AQP4) Inhibition: A series of 2,4,5-trisubstituted oxazoles have been investigated as inhibitors of aquaporin-4 (AQP4), a water channel protein highly expressed in the lungs and central nervous system. nih.gov In silico docking studies showed that these compounds, particularly compound 3a , bind effectively to the AQP4 channel, with a binding energy of -7.3 kcal/mol. nih.gov By inhibiting AQP4, these compounds can modulate water transport across cell membranes, which is relevant in conditions like edema and inflammation. nih.gov

Serotonin (B10506) Receptor Binding: The 1,2,4-oxadiazole ring, a related heterocyclic structure, is known to bind and inhibit receptors such as the 5-hydroxytryptamine1B/D (5-HT1B/D) serotonin receptors. nih.gov This suggests that oxazole-based structures could be explored for their potential to modulate neurotransmitter pathways.

Cellular and Subcellular Pathway Perturbations

The molecular interactions of this compound and its derivatives translate into broader effects on cellular signaling and metabolic pathways, leading to their observed biological activities.

Oxazole derivatives have been shown to exert anti-inflammatory effects by interfering with key inflammatory pathways.

The inhibition of COX-2 by 2-(2-arylphenyl)benzoxazole derivatives directly reduces the production of pro-inflammatory prostaglandins. nih.gov Furthermore, the inhibition of AQP4 by 2,4,5-trisubstituted oxazoles has been linked to a decrease in the expression of pro-inflammatory cytokines, including TNF-α and IL-1β, in lung cells. nih.gov The downregulation of AQP4 appears to alleviate the inflammatory response, highlighting a novel mechanism for the anti-inflammatory potential of these compounds. nih.gov

A significant area of research for oxazole derivatives is their potential as anticancer agents. Their antiproliferative activity is often mediated by the induction of programmed cell death, or apoptosis.

Cell Cycle Arrest and Apoptosis: 4-Phenoxy-phenyl isoxazole derivatives, which inhibit ACC, have been shown to arrest the cell cycle at the G0/G1 phase and induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov Treatment with compound 6g led to a dose-dependent increase in the percentage of apoptotic cells. nih.gov

Caspase Activation: New benzoxazole (B165842) derivatives containing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings have also demonstrated potent apoptosis-promoting effects in breast cancer cell lines. nih.gov These compounds, including 7a , 8d , 8e , and 10c , were found to cause an overexpression of caspase-9, a key initiator caspase in the intrinsic apoptosis pathway. nih.gov This was confirmed by Annexin-V/Propidium iodide assays, which showed high annexin (B1180172) V binding, a marker of early apoptosis. nih.gov

Table 2: Antiproliferative Activity of Oxazole Derivatives

| Compound/Derivative Class | Cell Line | Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 4-Phenoxy-phenyl isoxazole (6l ) | A549 (Lung) | Cytotoxic | 0.22 µM | nih.gov |

| 4-Phenoxy-phenyl isoxazole (6l ) | HepG2 (Liver) | Cytotoxic | 0.26 µM | nih.gov |

| 4-Phenoxy-phenyl isoxazole (6l ) | MDA-MB-231 (Breast) | Cytotoxic | 0.21 µM | nih.gov |

| Benzoxazole-1,3,4-oxadiazole hybrid (7a ) | MDA-MB-231 (Breast) | Antiproliferative, Apoptosis Induction | Not specified | nih.gov |

| Benzoxazole-1,2,4-triazole hybrid (8e ) | MCF-7 (Breast) | Antiproliferative, Apoptosis Induction | Not specified | nih.gov |

The oxazole scaffold is present in compounds with notable antimicrobial properties.

Antibacterial Activity: Various oxazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole were identified as particularly active compounds. nih.gov While the precise mechanisms are varied, they often involve the disruption of essential bacterial processes.

Antifungal Activity: 1,3,4-Oxadiazole derivatives have demonstrated antifungal activity against several plant pathogenic fungi, including E. turcicum, R. solani, and G. zeae. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain and citric acid cycle. nih.gov For instance, compound 5k showed potent activity against E. turcicum with an EC₅₀ of 32.25 µg/ml. nih.gov Other proposed antifungal mechanisms for related heterocyclic compounds include binding to ergosterol (B1671047) on the fungal plasma membrane and inhibiting DNA synthesis. scielo.br

Table 3: Antifungal Activity of Oxadiazole Derivatives

| Compound | Pathogen | EC₅₀ (µg/ml) | Reference |

|---|---|---|---|

| 5k | Exserohilum turcicum | 32.25 | nih.gov |

| 5i | Exserohilum turcicum | 47.05 | nih.gov |

| 5e | Exserohilum turcicum | 47.56 | nih.gov |

| 4k | Exserohilum turcicum | 50.48 | nih.gov |

Antiprotozoal Activity and Target Identification

The oxazole scaffold is a known feature in compounds exhibiting antiprotozoal effects. researchgate.net Research into derivatives has demonstrated notable in vitro activity against various protozoa. For instance, a series of 2-amino-4-(p-substituted phenyl)-oxazole derivatives were synthesized and tested for their efficacy against Giardia lamblia and Trichomonas vaginalis. researchgate.net

In these studies, the compounds' effectiveness was quantified by their 50% inhibitory concentration (IC50). One derivative, 2-amino-4-(p-benzoyloxyphenyl)-oxazole, showed an IC50 of 1.17 µM against G. lamblia, which was more potent than the reference drug, metronidazole. researchgate.net Against T. vaginalis, the compound 2-amino-4-(p-bromophenyl)-oxazole was the most active, with an IC50 value of 1.89 µM. researchgate.net While the specific molecular targets within the protozoa were not fully elucidated in this study, the potent activity underscores the potential of the oxazole core in developing new antiprotozoal agents. researchgate.net Further research into benzoxazole derivatives has also pointed to potential antimalarial activity through the deregulation of enzymes like PfPNP (purine nucleoside phosphorylase). researchgate.net

Table 1: Antiprotozoal Activity of Selected 2-Amino-4-phenyloxazole Derivatives

| Compound | Substituent at para-position of Phenyl Ring | Target Protozoan | IC50 (µM) |

|---|---|---|---|

| 2-amino-4-(p-benzoyloxyphenyl)-oxazole | Benzoyloxy | Giardia lamblia | 1.17 researchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. nih.govmdpi.com For oxazole derivatives, SAR analyses have provided significant insights, guiding the synthesis of more potent and selective agents. researchgate.netresearchgate.net The oxazole ring offers three positions for substitution, and the flexibility at these positions is a key contributor to the broad spectrum of pharmacological activities observed. researchgate.net

Identification of Key Pharmacophores and Structural Modifiers

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. For the this compound class, several key features are recognized:

The Oxazole Ring : This heterocyclic core is a fundamental component. It acts as a stable scaffold and its nitrogen and oxygen atoms can participate in hydrogen bonding and other interactions within biological targets. nih.govsemanticscholar.org

Aryl Substituents : The presence of phenyl groups, such as the phenoxybenzoyl moiety, is critical. Studies on related oxadiazoles (B1248032) show that specific substitutions on these aromatic rings are vital for activity. nih.gov For example, in one series of antibacterial oxadiazoles, a 4-phenol or 4-chloropyrazole group on one of the rings (designated Ring A) was found to be favorable for activity. nih.gov

The Linker : The carbonyl group (C=O) in the benzoyl portion acts as a linker between the oxazole and the phenoxyphenyl group. Modifications to such linkers can significantly impact efficacy. researchgate.net

Impact of Substituent Effects on Biological Response

The type and position of chemical groups (substituents) on the aromatic rings of the oxazole scaffold dramatically influence the biological response. This is a central theme in the SAR of this compound class.

Enhancement by Specific Groups : The incorporation of phenyl, methoxyphenyl, or halogen-substituted phenyl moieties has been shown to significantly enhance therapeutic activities in various oxazole derivatives. researchgate.net In a study of antiprotozoal amino-oxazoles, a benzoyloxy substituent at the para-position of the phenyl ring increased activity against G. lamblia, while a bromo substituent at the same position resulted in the highest activity against T. vaginalis. researchgate.net

Influence of Halogens : Halogen atoms like fluorine and chlorine are frequently used to modify activity. In research on oxadiazole antibiotics, hydrophobic substituents, especially halogens, were generally well-tolerated and often retained or enhanced activity. nih.gov For instance, adding a fluorine or chlorine atom to one of the phenyl rings maintained antibacterial potency. nih.gov

Role of Hydrogen-Bonding Groups : The presence of groups that can donate or accept hydrogen bonds is a critical factor. SAR studies on some antibacterial oxazoles revealed that a hydrogen-bond donor on one of the rings was important for activity, while hydrogen-bond acceptors were unfavorable at the same position. researchgate.net Conversely, introducing hydrogen-bond-donating substituents like a phenol (B47542) group on a different ring resulted in decreased antimicrobial activity against S. aureus. nih.gov

Table 2: Summary of Substituent Effects on the Biological Activity of Oxazole Scaffolds

| Structural Region | Modification/Substituent | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Phenyl Ring | Introduction of Phenyl, Methoxyphenyl, Halogen-substituted Phenyl | Significant enhancement of therapeutic activities. | researchgate.net |

| Phenyl Ring (para-position) | Benzoyloxy group | Increased antigiardial activity. | researchgate.net |

| Phenyl Ring (para-position) | Bromo group | Increased anti-trichomonal activity. | researchgate.net |

| Aromatic Rings (General) | Hydrophobic groups (e.g., halogens) | Generally well-tolerated and can retain or enhance antibacterial activity. | nih.gov |

Molecular Hybridization and Scaffold Diversification Strategies for Enhanced Bioactivity

The chemical versatility of the oxazole nucleus makes it an attractive scaffold for developing novel therapeutic agents through molecular hybridization and scaffold diversification. researchgate.netsemanticscholar.org These strategies involve modifying the core structure to improve its interaction with biological targets, enhance its potency, and refine its pharmacological profile.

Scaffold Diversification : This approach involves creating a library of related compounds by systematically altering different parts of the lead molecule. For oxadiazole scaffolds, which are structurally related to oxazoles, extensive diversification of the aromatic ring substituents has been a successful strategy for developing potent anticancer and antibacterial agents. nih.govnih.gov This allows for a thorough exploration of the chemical space around the core structure to identify derivatives with superior properties. nih.gov

Advanced Analytical and Spectroscopic Characterization in Oxazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 2-(4-Phenoxybenzoyl)oxazole, ¹H NMR spectroscopy would be expected to reveal distinct signals for each of the 11 unique protons in the molecule. The protons on the oxazole (B20620) ring are anticipated to appear in the aromatic region, typically at lower fields due to the electron-withdrawing nature of the heterocyclic system. The protons of the phenoxy and benzoyl groups would also resonate in the aromatic region, with their specific chemical shifts influenced by their position relative to the ether linkage and the carbonyl group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each of the 16 carbon atoms in this compound would produce a unique signal. The carbonyl carbon of the benzoyl group is expected to be the most downfield-shifted signal due to its significant deshielding. The carbons of the oxazole and aromatic rings will have characteristic shifts that are well-documented for these types of structures. researchgate.net

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are critical for assembling the complete structural puzzle. COSY experiments would establish proton-proton coupling networks, confirming the connectivity of adjacent protons within the aromatic rings. HSQC would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals. Further elucidation of the connectivity across quaternary carbons could be achieved with Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole H-4/H-5 | 7.0 - 8.0 | 120 - 145 |

| Oxazole C-2 | - | ~160 |

| Benzoyl Ring Protons | 7.0 - 8.2 | 118 - 160 |

| Phenoxy Ring Protons | 7.0 - 7.5 | 118 - 160 |

| Carbonyl Carbon (C=O) | - | >180 |

Note: These are predicted values based on the analysis of similar oxazole and benzoyl structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₆H₁₁NO₃, the calculated exact mass is 265.0739 g/mol . nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]+ or [M+H]+) that corresponds to this value with high accuracy (typically within a few parts per million), thus confirming the elemental formula.

In addition to accurate mass measurement, mass spectrometry provides information on the fragmentation patterns of the molecule upon ionization. This fragmentation is often predictable and can offer further structural confirmation. For this compound, likely fragmentation pathways could include the cleavage of the bond between the benzoyl carbonyl group and the oxazole ring, or the cleavage of the ether bond in the phenoxy group. The resulting fragment ions would be detected and their masses would provide evidence for the presence of these structural motifs.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Expected Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₁NO₃ | nih.gov |

| Exact Mass | 265.0739 | nih.gov |

| Molecular Weight | 265.26 | nih.gov |

| Major Fragment Ion 1 | [C₇H₅O₂]⁺ (benzoyl cation) | Predicted |

| Major Fragment Ion 2 | [C₉H₆NO]⁺ (oxazolyl-phenyl cation) | Predicted |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the benzoyl group. researchgate.net The C-O-C stretching of the ether linkage would likely appear in the 1250-1000 cm⁻¹ region. rsc.org Absorptions corresponding to C=N stretching within the oxazole ring are also expected, typically around 1600 cm⁻¹. rsc.org Aromatic C-H and C=C stretching vibrations would also be present.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The UV-Vis spectrum is expected to show absorption maxima (λ_max) characteristic of the extended π-electron system formed by the oxazole ring, the benzoyl group, and the phenoxy group. scielo.br Phenyl substituents on an oxazole ring are known to influence the spectral patterns upon protonation. researchgate.net

Table 3: Expected Infrared and UV-Visible Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Absorption Region/λ_max | Assignment |

|---|---|---|

| IR | ~1650-1700 cm⁻¹ | C=O Stretch (Ketone) |

| IR | ~1600 cm⁻¹ | C=N Stretch (Oxazole) |

| IR | ~1250-1000 cm⁻¹ | C-O-C Stretch (Ether) |

| UV-Vis | ~250-350 nm | π → π* Transitions |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Advanced Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC-MS)

Advanced chromatographic techniques are essential for the separation of the target compound from reaction byproducts and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for its analysis. nih.goveprajournals.com The purity of the compound can be determined by the area of its corresponding peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be analyzed by GC, it must be volatile and thermally stable. While the volatility of this compound may be limited, GC-MS could potentially be used, possibly after derivatization. This technique would provide both retention time data for purity assessment and a mass spectrum for identity confirmation. The analysis of various oxazole derivatives by GC-MS has been reported in the literature. researchgate.net

Table 4: Typical Chromatographic Conditions for the Analysis of Oxazole Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water Gradient | UV (e.g., at 254 nm) |

| GC-MS | Capillary Column (e.g., DB-5) | Helium | Mass Spectrometry (Electron Ionization) |

Applications of 2 4 Phenoxybenzoyl Oxazole in Advanced Materials Science

Development of Oxazole-Based Polymers and Conjugated Materials

There is no specific information available in scientific databases regarding the synthesis or characterization of polymers or conjugated materials derived directly from 2-(4-phenoxybenzoyl)oxazole. The field of oxazole-containing polymers is an active area of research, with studies focusing on the incorporation of various oxazole (B20620) derivatives into polymer backbones to enhance thermal stability, mechanical properties, and electronic characteristics. However, the specific use of the 4-phenoxybenzoyl substituent at the 2-position of the oxazole ring in such polymeric systems has not been reported.

Design of Fluorescent Dyes and Probes for Bioimaging and Optoelectronic Applications

While many oxazole derivatives are known to exhibit fluorescence and have been developed as probes for bioimaging and as components in optoelectronic devices, the specific photophysical properties of this compound have not been detailed in the available literature. The fluorescence of oxazole-containing compounds is highly dependent on the nature of the substituents on the oxazole ring, which influence the intramolecular charge transfer (ICT) characteristics and the resulting emission wavelengths and quantum yields. Without experimental data on the absorption and emission spectra, Stokes shift, and quantum yield of this compound, its potential as a fluorescent dye or probe cannot be substantively discussed.

Oxazole Ligands in Catalysis and Coordination Chemistry

The nitrogen atom in the oxazole ring can act as a coordination site for metal ions, making oxazole derivatives potential ligands in catalysis and coordination chemistry. The catalytic activity and the structure of the resulting metal complexes are highly influenced by the steric and electronic properties of the substituents on the oxazole ring. There are no published studies that specifically describe the use of this compound as a ligand in catalytic processes or detail the coordination chemistry of its metal complexes. Research in this area tends to focus on oxazole-containing ligands with different substitution patterns that are designed to achieve specific catalytic activities or to form coordination polymers with desired properties.

Environmental Research Perspectives on Oxazole Compounds

Environmental Occurrence and Distribution of Heterocyclic Pharmaceuticals as Emerging Contaminants

Heterocyclic pharmaceuticals, a broad class that includes oxazole (B20620) derivatives, are increasingly recognized as emerging environmental contaminants. mdpi.com Their widespread use in human and veterinary medicine leads to their continuous release into the environment through various pathways, primarily via wastewater treatment plant effluents. mdpi.com Conventional wastewater treatment processes are often not designed to completely remove these complex molecules, resulting in their discharge into aquatic systems.

Once in the environment, the distribution of these compounds is governed by their physicochemical properties. For instance, compounds with higher water solubility tend to be more mobile in aquatic environments, while more hydrophobic compounds are more likely to adsorb to sediment and soil particles. mdpi.com The structural components of 2-(4-Phenoxybenzoyl)oxazole, including the phenoxy and benzoyl groups, suggest a degree of hydrophobicity which may lead to its partitioning into solid environmental matrices like soil and sediment.

Studies have detected various heterocyclic pharmaceuticals in surface waters, groundwater, and even drinking water at concentrations ranging from nanograms to micrograms per liter. mdpi.com While specific monitoring data for this compound is scarce, the general trend for similar compounds points towards a potential for widespread, low-level environmental presence.

Biotic and Abiotic Degradation Pathways of Oxazole Compounds in Environmental Matrices

The persistence of oxazole compounds in the environment is determined by their susceptibility to biotic and abiotic degradation processes. The stable aromatic nature of the oxazole ring can make it resistant to degradation. ijpsonline.com

Biotic Degradation: Microbial metabolism is a primary pathway for the breakdown of organic contaminants. Bacteria and fungi may utilize oxazole-containing compounds as a source of carbon, nitrogen, or energy. epa.gov The degradation process can be initiated by enzymatic reactions such as hydroxylation, dealkylation, or ring cleavage. For instance, aerobic mixed cultures have been shown to degrade some benzothiazoles, which are structurally related to oxazoles, by utilizing them as a sole carbon and nitrogen source. d-nb.info However, the rate and extent of biodegradation are highly dependent on the specific structure of the compound and the environmental conditions, such as the presence of adapted microbial communities, oxygen levels, and temperature. researchgate.netresearchgate.net The degradation of some complex organic molecules, like the anthelmintic albendazole, has been observed to be driven by specific bacterial strains, such as Acinetobacter sp. nih.gov

Abiotic Degradation: Abiotic degradation mechanisms for oxazole compounds include photolysis and hydrolysis. Photolysis, or degradation by sunlight, can be a significant removal pathway for compounds that absorb light in the UV-visible spectrum. The presence of chromophores, such as the benzoyl group in this compound, suggests a potential for photodegradation. However, the effectiveness of this process depends on factors like water clarity and depth.

Ecotoxicological Implications of Oxazole Derivatives in Aquatic and Terrestrial Ecosystems

The potential ecotoxicological effects of oxazole derivatives are a significant concern. As a class, heterocyclic pharmaceuticals can exert a range of toxic effects on non-target organisms. mdpi.com

Aquatic Ecotoxicity: Aquatic organisms are particularly vulnerable to contamination by water-soluble and persistent chemicals. Studies on various heterocyclic compounds have demonstrated toxicity to algae, invertebrates (like Daphnia magna), and fish. mdpi.com The specific toxic mechanisms can vary widely but may include disruption of endocrine function, inhibition of enzyme activity, or general narcosis. The toxicity of a compound is influenced by its concentration and the duration of exposure. Even at low environmental concentrations, chronic exposure to pharmaceuticals can lead to subtle but significant impacts on the health, reproduction, and behavior of aquatic life. The combination of different pollutants, such as microplastics and antibiotics, can also lead to synergistic toxic effects. nih.gov